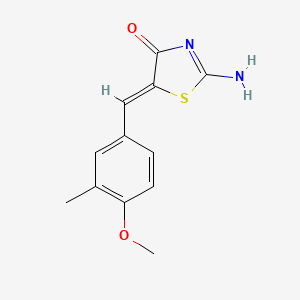![molecular formula C17H13NO2 B5407631 4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid is a chemical compound that has been widely used in scientific research due to its unique properties. Also known as MC-1, it is a potent inhibitor of microtubule assembly, which plays a crucial role in cell division and intracellular transport.
作用机制
MC-1 exerts its inhibitory effects on microtubule assembly by binding to the colchicine binding site on the tubulin protein. This binding disrupts the formation of microtubule polymers, which are necessary for proper cell division and intracellular transport. Additionally, MC-1 has been shown to induce apoptosis in cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
MC-1 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MC-1 can inhibit the growth of cancer cells and reduce inflammation. Additionally, MC-1 has been shown to induce apoptosis in cancer cells by disrupting the microtubule network. In vivo studies have demonstrated that MC-1 can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One advantage of using MC-1 in lab experiments is its potent inhibitory effects on microtubule assembly. This makes it a useful tool for studying the role of microtubules in cell division and intracellular transport. Additionally, MC-1 has been shown to have anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent. One limitation of using MC-1 in lab experiments is its toxicity. MC-1 can cause cell death at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on MC-1. One area of interest is the development of MC-1 derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of MC-1. Finally, studies are needed to determine the potential clinical applications of MC-1, including its use as a therapeutic agent for cancer and inflammatory diseases.
Conclusion:
4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid is a chemical compound that has been widely used in scientific research due to its potent inhibitory effects on microtubule assembly. It has been shown to have anti-cancer and anti-inflammatory effects and has potential as a therapeutic agent. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential clinical applications.
合成方法
The synthesis of 4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid involves the reaction of 3-methylbenzaldehyde and malononitrile in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-carboxybenzaldehyde to form the final product. The overall yield of this synthesis method is approximately 60%.
科学研究应用
4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid has been widely used in scientific research due to its potent inhibitory effects on microtubule assembly. Microtubules are a crucial component of the cytoskeleton and play a critical role in cell division and intracellular transport. By inhibiting microtubule assembly, MC-1 can disrupt these processes and has been shown to have anti-cancer and anti-inflammatory effects.
属性
IUPAC Name |
4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-3-2-4-15(9-12)16(11-18)10-13-5-7-14(8-6-13)17(19)20/h2-10H,1H3,(H,19,20)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMFRKWHIMTGU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)
![2,6-difluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5407567.png)

![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5407574.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5407583.png)

![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
![4-[(dimethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5407653.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5407660.png)
